molecular formula C18H16N2OS B2398495 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034270-73-8

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2398495
CAS No.: 2034270-73-8
M. Wt: 308.4
InChI Key: PZAFUCQMQHQISF-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-methyl group and a pyridin-3-ylmethyl group bearing a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridin-3-ylmethyl intermediate, which is then coupled with a thiophene derivative. The final step involves the acylation of the intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Unique due to its specific substitution pattern and potential bioactivity.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but different substitution pattern.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring instead of a thiophene ring.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical properties .

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFUCQMQHQISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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